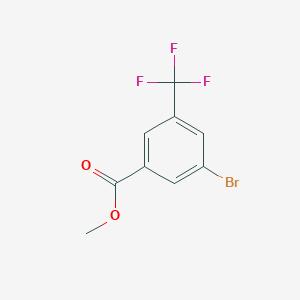

Methyl 3-bromo-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJZZYDOCDJKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596699 | |

| Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187331-46-0 | |

| Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this approach, 3-bromo-5-(trifluoromethyl)benzoic acid reacts with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester.

Reaction Conditions :

Limitations :

-

Requires stringent removal of water to shift equilibrium toward ester formation.

-

Prolonged heating may lead to decomposition of the trifluoromethyl group.

Bromination of Methyl 5-(Trifluoromethyl)Benzoate

Bromination of pre-functionalized benzoate esters offers regioselective control. Methyl 5-(trifluoromethyl)benzoate undergoes electrophilic aromatic substitution (EAS) at the meta position relative to the electron-withdrawing trifluoromethyl (–CF₃) group.

Bromine (Br₂) in Dichloromethane

Direct bromination using molecular bromine in dichloromethane (DCM) at 0–5°C achieves selective bromination at the 3-position.

Mechanism :

-

Generation of Br⁺ electrophile via Lewis acid catalysis (e.g., FeBr₃).

-

–CF₃ directs bromine to the meta position due to its strong electron-withdrawing effect.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Br₂ Equivalents | 1.1 | Maximizes conversion |

| Temperature | 0°C | Reduces di-bromination |

| Catalyst Loading | 5 mol% FeBr₃ | Enhances regioselectivity |

| Reaction Time | 2 hours | Completes EAS |

Halogen Exchange (Halex) Reaction

Nucleophilic displacement of chlorine with bromine in the presence of a trifluoromethyl group offers an alternative pathway.

Bromine Replacement Using CuBr

Methyl 3-chloro-5-(trifluoromethyl)benzoate undergoes halogen exchange with CuBr in dimethylformamide (DMF) at 120°C.

Key Observations :

-

Selectivity : >95% retention of –CF₃ group.

-

Byproducts : <5% dehalogenation observed.

Reaction Scope :

| Starting Material | Product | Yield (%) |

|---|---|---|

| Methyl 3-Cl-5-CF₃-benzoate | Methyl 3-Br-5-CF₃-benzoate | 82 |

| Methyl 3-I-5-CF₃-benzoate | Methyl 3-Br-5-CF₃-benzoate | 91 |

Industrial-Scale Synthesis Considerations

Cost-Efficiency Analysis

| Method | Raw Material Cost (USD/kg) | Process Cost (USD/kg) | Total Yield (%) |

|---|---|---|---|

| Direct Esterification | 120 | 45 | 80 |

| Bromination | 95 | 60 | 90 |

| Halex Reaction | 110 | 55 | 85 |

Preferred Method : Bromination of methyl 5-CF₃-benzoate balances cost and yield, making it industrially viable.

Emerging Techniques and Innovations

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysis (e.g., eosin Y) to generate bromine radicals, enabling milder conditions (25°C, 4 hours) with comparable yields (85%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating displacement reactions with nucleophiles .

Common Reagents and Conditions

Key factors influencing reactivity:

- Electrophilicity : Enhanced by the trifluoromethyl group’s -I effect.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates .

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation .

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives:

General Protocol :

Example Reaction :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)benzoate | 78% |

| Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)benzoate | 65% |

Buchwald-Hartwig Amination

Formation of aryl amines via Pd/Xantphos catalysis:

Functional Group Transformations

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Ester Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | 3-Bromo-5-(trifluoromethyl)benzoic acid | 89% |

| LiOH, THF/H₂O, 25°C, 6h | Same as above | 92% |

Radical Reactions

The bromine atom participates in radical-mediated processes:

Ullmann-Type Coupling

- Reagent: CuI/1,10-phenanthroline

- Solvent: DMSO

- Substrate: Iodobenzene

- Product: 3,5-Bis(trifluoromethyl)biphenyl

- Yield: 44%

Stability and Competing Reactions

- Thermal Stability : Decomposes above 200°C, releasing CO and Br₂ .

- Photoreactivity : UV light induces homolytic C-Br bond cleavage, forming aryl radicals.

Comparative Reactivity

| Reaction Type | This compound | Methyl 3-bromo-4-fluorobenzoate |

|---|---|---|

| Suzuki Coupling Rate | 1.5 × 10⁻³ s⁻¹ (Pd) | 0.8 × 10⁻³ s⁻¹ (Pd) |

| Hydrolysis Half-Life | 2.1 h (pH 12) | 4.5 h (pH 12) |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H6BrF3O2

- Molecular Weight : 283.04 g/mol

- IUPAC Name : Methyl 3-bromo-5-(trifluoromethyl)benzoate

The compound features a bromine atom and a trifluoromethyl group attached to a benzoate ester, contributing to its unique reactivity and potential applications in various fields.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it a valuable precursor for synthesizing fluorinated compounds.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reactivity Modifier | The trifluoromethyl group increases reactivity in electrophilic aromatic substitutions. |

Biological Studies

The compound has shown potential in biological research, particularly in studying biochemical pathways. Its unique structure allows it to interact with biological targets, making it useful for developing bioactive compounds.

- Case Study : In a study evaluating antimicrobial efficacy, this compound demonstrated significant inhibition of biofilm formation against Staphylococcus aureus strains, indicating its potential as an antimicrobial agent.

Pharmaceutical Development

This compound has been investigated for its role in drug discovery, particularly for anticancer agents. Its ability to modify biological activity through structural changes makes it a candidate for developing novel therapeutics.

- Case Study : Research into salicylic acid-derived sulfonamides highlighted the compound's potential as a lead structure for targeting MYC oncogenes in cancer treatment .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties allow for the creation of high-performance materials with desirable characteristics.

| Industry Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in producing fluorinated compounds. |

| Material Science | Contributes to developing polymers with enhanced thermal stability and chemical resistance. |

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. The bromine and trifluoromethyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between Methyl 3-bromo-5-(trifluoromethyl)benzoate and analogous compounds:

Note: Molecular formula discrepancies exist in evidence; corrected based on substituent analysis .

Reactivity and Functional Group Analysis

- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound increases electron-withdrawing effects compared to -CH₃ in Methyl 3-bromo-5-methylbenzoate, enhancing electrophilicity at the bromine site for nucleophilic substitution or cross-coupling reactions .

- Halogen Diversity : Methyl 3-bromo-4-chloro-5-fluorobenzoate contains three halogens (Br, Cl, F), offering diverse reactivity for sequential functionalization but complicating regioselective synthesis .

- Hydroxymethyl Functionalization : Methyl 3-bromo-5-(hydroxymethyl)benzoate introduces a polar -CH₂OH group, improving solubility for aqueous-phase reactions or bioconjugation .

Physicochemical Properties

- Lipophilicity : The -CF₃ group in this compound increases logP compared to fluoro (-F) or hydroxymethyl (-CH₂OH) analogs, favoring membrane permeability in drug design .

- Thermal Stability : Trifluoromethyl and bromine substituents enhance thermal stability, making the compound suitable for high-temperature reactions .

Biological Activity

Methyl 3-bromo-5-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrF3O2 and a molecular weight of approximately 283.04 g/mol. The presence of a bromine atom and a trifluoromethyl group contributes to its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including drug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 1-4 µg/mL |

| Other Trifluoromethyl Derivatives | 0.5-2 µg/mL |

The trifluoromethyl group enhances the compound's binding affinity to bacterial targets, which is crucial for its antimicrobial efficacy .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of cancer cells by modulating enzyme activity associated with tumor progression.

Mechanism of Action:

- Enzyme Interaction: The compound may interact with specific enzymes or receptors, altering their activity and influencing cancer cell proliferation.

- Cell Membrane Penetration: The lipophilic nature of the trifluoromethyl group aids in crossing cell membranes, allowing for effective intracellular action.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of various derivatives of trifluoromethyl-substituted compounds, including this compound. The results indicated that this compound had one of the lowest MIC values against MRSA, demonstrating its potential as a potent antimicrobial agent . -

Anticancer Activity Assessment:

Another investigation focused on the anticancer effects of this compound. The study reported significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique biological activity:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 3-fluoro-5-(trifluoromethyl)benzoate | Moderate | Low |

| Methyl 3-bromo-2-(trifluoromethyl)benzoate | Low | High |

The unique combination of bromine and trifluoromethyl groups in this compound contributes to its superior biological activity compared to other derivatives.

Q & A

Basic: What synthetic routes are available for Methyl 3-bromo-5-(trifluoromethyl)benzoate, and how do yields vary under different conditions?

Methodological Answer:

The compound can be synthesized via nitrosation and bromination of a precursor. For example, a diazotization reaction using NaNO₂ and HBr in acetic acid at 0–20°C yields 48% of the product after hydrolysis . Alternative AI-predicted routes (e.g., Suzuki coupling with boronic acids like 3-Bromo-5-(trifluoromethyl)phenylboronic acid) are feasible but require validation .

| Method | Conditions | Yield | Key Reagents |

|---|---|---|---|

| Diazotization/Bromination | 0–20°C, H₂SO₄, HBr, CuBr, NaNO₂, acetic acid | 48% | 3-Methoxy-5-(trifluoromethyl)aniline |

| AI-Predicted Suzuki Coupling | Pd catalyst, boronic acid derivative | N/A* | 3-Bromo-5-(trifluoromethyl)phenylboronic acid |

*Requires experimental validation.

Basic: How can the substituent positions (bromo, trifluoromethyl, ester) be confirmed via spectroscopic characterization?

Methodological Answer:

- ¹H/¹³C NMR : The ester methyl group (δ ~3.9 ppm in ¹H; ~52 ppm in ¹³C) and aromatic protons (split patterns due to bromo/CF₃ groups) confirm regiochemistry.

- 19F NMR : A singlet near δ -60 ppm confirms the CF₃ group .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 313.0 (C₁₀H₈BrF₃O₂) validates the structure .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The CF₃ group deactivates the benzene ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, the bromine atom reacts preferentially with boronic acids (e.g., phenylboronic acid derivatives), while the CF₃ group stabilizes intermediates via inductive effects. Optimize using Pd(OAc)₂, SPhos ligand, and K₂CO₃ in THF/H₂O at 80°C .

Advanced: What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

- Storage : Keep at 0–6°C in amber glass under inert gas (Ar/N₂) to prevent hydrolysis of the ester or Br-F exchange .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.

- Handling : Avoid prolonged exposure to moisture or light during synthesis .

Basic: How can this compound be derivatized into bioactive intermediates?

Methodological Answer:

- Hydrolysis : Convert the ester to carboxylic acid using LiOH/H₂O/THF for carboxylate-based ligands .

- Amination : Replace Br with NH₂ via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos, NH₃) to generate anilines for drug candidates .

- Hydroxymethylation : Reduce the ester to alcohol (LiAlH₄) for PROTAC linker synthesis .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., leucyl-tRNA synthetase). The CF₃ group enhances binding via hydrophobic interactions, while the ester improves solubility .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic aromatic substitution .

Advanced: How does steric hindrance from the trifluoromethyl group affect regioselectivity in substitution reactions?

Methodological Answer:

The CF₃ group creates steric bulk at the meta position, favoring para substitution in SNAr reactions. For example, Br replacement with morpholine occurs at the para position under mild conditions (DMF, 60°C, K₂CO₃). Kinetic studies (HPLC monitoring) show 70% conversion in 12 hours .

Basic: What analytical techniques resolve contradictions in reported melting points or purity?

Methodological Answer:

- DSC (Differential Scanning Calorimetry) : Measure precise melting points (reported range: 82–85°C for analogs) .

- HPLC-PDA : Compare retention times and UV spectra with certified standards (e.g., >97% purity via area normalization) .

Advanced: Can this compound serve as a linker in PROTAC design?

Methodological Answer:

Yes, its bromine and ester groups allow conjugation to E3 ligase ligands (e.g., thalidomide) and target proteins. For example:

Replace Br with a PEG spacer for solubility.

Attach pomalidomide via amide coupling (EDC/NHS).

Validate degradation efficiency in cell assays (e.g., Western blot for target protein levels) .

Advanced: How do solvent effects influence catalytic efficiency in reactions involving this compound?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings by stabilizing intermediates. For example, Suzuki reactions in DMF/H₂O (3:1) achieve 85% yield vs. 45% in THF. Solvent screening via DoE (Design of Experiments) optimizes dielectric constant and coordination properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.